Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate with ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The bromomethyl precursor can be prepared by bromination of ethyl 3-methyl-1,2-oxazole-4-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LAH)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ethyl 3-(nitromethyl)-1,2-oxazole-4-carboxylate
Reduction: Ethyl 3-(aminomethyl)-1,2-oxazoline-4-carboxylate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(aminomethyl)-1,2-oxazole-4-carboxylate
- Ethyl 3-(aminomethyl)-1,2-thiazole-4-carboxylate
- Ethyl 3-(aminomethyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The presence of the amino group at the 3-position and the carboxylate group at the 4-position provides distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNSXWDUXLQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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